molecular formula C11H18ClNO B6256960 4-(4-methoxyphenyl)butan-1-amine hydrochloride CAS No. 391202-29-2

4-(4-methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B6256960
CAS No.: 391202-29-2
M. Wt: 215.7
InChI Key:
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Description

4-(4-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of 4-(4-methoxyphenyl)butan-1-amine, which is characterized by the presence of a methoxy group attached to a phenyl ring, linked to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the corresponding amine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the amine group.

    Reduction: Reduction reactions can target the phenyl ring or the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Scientific Research Applications

4-(4-Methoxyphenyl)butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)butan-1-amine: The free base form without the hydrochloride salt.

    4-(4-Methoxyphenyl)butanoic Acid: An oxidized derivative with a carboxylic acid group.

    4-(4-Methoxyphenyl)butan-2-amine: A positional isomer with the amine group at the second carbon.

Uniqueness: 4-(4-Methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

391202-29-2

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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